molecular formula C7H14N2O B3057966 N-(3-Aminopropyl)methacrylamide CAS No. 86742-39-4

N-(3-Aminopropyl)methacrylamide

Cat. No. B3057966
Key on ui cas rn: 86742-39-4
M. Wt: 142.2 g/mol
InChI Key: GUAQVFRUPZBRJQ-UHFFFAOYSA-N
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Patent
US05574097

Procedure details

Methacryloyl chloride (8.0 g, 0.078 mmol) in methylene chloride (10 ml) was added to a solution of 1,3-diaminopropane (35 ml) in methylene chloride (200 ml) at 0° C. After 15 min. stirring at 0° C. and 16 hours at 25° C. the reaction mixture was filtered and concentrated under reduced pressure. The residue was purified by flash chromatography (silicagel, chloroform/methanol (8:2)) to give (72%) of the title compound.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:5])[C:2]([CH3:4])=[CH2:3].[NH2:7][CH2:8][CH2:9][CH2:10][NH2:11]>C(Cl)Cl>[NH2:7][CH2:8][CH2:9][CH2:10][NH:11][C:1](=[O:5])[C:2]([CH3:4])=[CH2:3]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(C(=C)C)(=O)Cl
Name
Quantity
35 mL
Type
reactant
Smiles
NCCCN
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After 15 min. stirring at 0° C. and 16 hours at 25° C. the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (silicagel, chloroform/methanol (8:2))

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NCCCNC(C(=C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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